molecular formula C11H7ClN2O2 B1507897 5-Chloro-2-phenylpyrimidine-4-carboxylic acid CAS No. 1094346-84-5

5-Chloro-2-phenylpyrimidine-4-carboxylic acid

Cat. No.: B1507897
CAS No.: 1094346-84-5
M. Wt: 234.64 g/mol
InChI Key: VBKYYZTUJFIZJI-UHFFFAOYSA-N
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Description

5-Chloro-2-phenylpyrimidine-4-carboxylic acid is a pyrimidine derivative characterized by a chlorine atom at position 5, a phenyl group at position 2, and a carboxylic acid group at position 4. Its molecular formula is C₁₁H₇ClN₂O₂, with an exact mass of 234.00205 . The compound’s structure enables diverse interactions, such as hydrogen bonding via the carboxylic acid group and π-π stacking via the phenyl substituent.

Properties

IUPAC Name

5-chloro-2-phenylpyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O2/c12-8-6-13-10(14-9(8)11(15)16)7-4-2-1-3-5-7/h1-6H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKYYZTUJFIZJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C(=N2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80721221
Record name 5-Chloro-2-phenylpyrimidine-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094346-84-5
Record name 5-Chloro-2-phenylpyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80721221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-2-phenylpyrimidine-4-carboxylic acid
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Biological Activity

5-Chloro-2-phenylpyrimidine-4-carboxylic acid is a heterocyclic compound recognized for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's synthesis, biological properties, and mechanisms of action, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H8_{8}ClN3_{3}O2_2, with a molecular weight of approximately 232.64 g/mol. The structure includes a pyrimidine ring substituted with a chlorine atom at the 5th position, a phenyl group at the 2nd position, and a carboxylic acid group at the 4th position. This unique arrangement contributes to its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions that can include:

  • Formation of the pyrimidine ring.
  • Introduction of the chlorine atom at the 5th position.
  • Attachment of the phenyl group and carboxylic acid functional groups.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study evaluated its effects on A549 human lung adenocarcinoma cells, demonstrating that it reduces cell viability in a dose-dependent manner. The compound's mechanism may involve apoptosis induction and cell cycle arrest.

CompoundCell LineIC50_{50} (µM)Mechanism
This compoundA54966Induces apoptosis
CisplatinA54910Standard chemotherapeutic

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial properties against multidrug-resistant strains of Staphylococcus aureus. The inhibition of bacterial growth suggests potential applications in treating infections caused by resistant pathogens.

The specific mechanism of action for this compound is not fully elucidated; however, it is believed to involve:

  • Inhibition of Acetylcholinesterase : This enzyme plays a critical role in neurotransmission, and its inhibition may enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease.
  • Interaction with DNA : Studies have indicated that similar compounds can bind to DNA, influencing cellular processes related to cancer progression.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
2-Phenylpyrimidine-4-carboxylic acidLacks chlorine at the 5th positionModerate anticancer
6-Chloro-2-phenylpyrimidine-4-carboxylic acidChlorine at different positionVariable activity
5-Bromo-2-phenylpyrimidine-4-carboxylic acidBromine instead of chlorineLower binding affinity

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

  • Anticancer Study : In vitro assays demonstrated that treatment with varying concentrations led to significant reductions in A549 cell viability, indicating effective cytotoxicity.
  • Antimicrobial Evaluation : The compound was tested against various strains, showing effectiveness against resistant S. aureus, suggesting its role as a candidate for new antibiotic development.
  • Neuroprotective Potential : Preliminary studies suggest that inhibition of acetylcholinesterase could provide benefits in neurodegenerative disease models.

Scientific Research Applications

5-Chloro-2-phenylpyrimidine-4-carboxylic acid is a heterocyclic organic compound in the pyrimidine family, featuring a chlorine atom at the 5th position, a phenyl group at the 2nd position, and a carboxylic acid group at the 4th position. It has a molecular weight of 232.64 g/mol. This compound's unique structure gives it reactivity and potential applications in medicinal chemistry and synthesis.

Applications

This compound has several applications, particularly as an intermediate in synthesizing complex organic compounds, including pharmaceuticals and agrochemicals. Studies have demonstrated that this compound interacts with specific enzymes and receptors, showcasing its potential as a therapeutic agent. Its mechanism of action involves binding to acetylcholinesterase, which inhibits its activity and may enhance cholinergic signaling in neurological contexts. Further research is ongoing to explore its interactions with other biological targets.

  • Medicinal Chemistry The compound has been studied for its potential as an inhibitor of acetylcholinesterase, an enzyme involved in neurotransmission. Such inhibition could have implications for treating conditions like Alzheimer's disease. The compound's structure allows it to interact with specific molecular targets, enhancing its binding affinity and biological efficacy.

Comparison with Structurally Similar Compounds

Compound NameKey Features
2-Phenylpyrimidine-4-carboxylic acidLacks chlorine at the 5th position; different reactivity
6-Chloro-2-phenylpyrimidine-4-carboxylic acidContains chlorine but differs in position; alters properties
5-Bromo-2-phenylpyrimidine-4-carboxylic acidContains bromine instead of chlorine; affects reactivity
6-Chloro-4-methylpyrimidine-2-carboxylic acidMethyl group instead of phenyl; changes steric properties

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-chloro-2-phenylpyrimidine-4-carboxylic acid with structurally related pyrimidine derivatives, highlighting key substituents, molecular features, and research insights:

Compound Name Substituent (Position 2) Substituent (Position 5/6) Carboxylic Acid Position Molecular Formula CAS Number Key Differences/Applications (Sources)
This compound Phenyl Cl (position 5) 4 C₁₁H₇ClN₂O₂ - Aromatic interactions via phenyl; exact mass 234.00205 .
5-Chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid Cyclopropyl Cl (position 5), OH (position 6) 4 Likely C₈H₈ClN₂O₃ - Hydroxyl group enhances polarity; potential for hydrogen bonding .
5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid Methylthio Cl (position 5) 4 C₆H₅ClN₂O₂S 61727-33-1 Thioether group increases lipophilicity; used in synthetic intermediates .
5-chloro-2-isopropylpyrimidine-4-carboxylic acid Isopropyl Cl (position 5) 4 C₈H₉ClN₂O₂ - Aliphatic substituent reduces aromaticity; affects solubility .
4-Chloro-2-phenylpyrimidine-5-carboxylic acid Phenyl Cl (position 4) 5 C₁₁H₇ClN₂O₂ 343349-20-2 Carboxylic acid at position 5 alters electronic distribution; similarity score 0.90 to target compound .
5-Chloro-2-[(4-fluorobenzyl)sulfanyl]-pyrimidine-4-carboxamide (4-Fluorobenzyl)sulfanyl Cl (position 5) 4 (amide) C₁₉H₁₆ClFN₄O₂S 873082-64-5 Amide derivative; sulfonamide moiety suggests pharmacological potential .

Key Structural and Functional Insights:

Substituent Effects: Phenyl vs. Cyclopropyl/Isopropyl: The phenyl group at position 2 enhances π-π stacking in drug-receptor interactions compared to aliphatic substituents (e.g., cyclopropyl, isopropyl) . Chlorine Position: Chlorine at position 5 (target compound) vs. Carboxylic Acid Position: Derivatives with carboxylic acid at position 4 (target) vs. 5 () exhibit distinct hydrogen-bonding patterns and acidity .

Biological and Material Applications: Hydrogen Bonding: Compounds with hydroxyl () or carboxylic acid groups (target) participate in hydrogen bonding, improving crystallinity and solubility . Thioether/Amino Groups: Methylthio () and amino substituents () may enhance metabolic stability or serve as synthetic intermediates in drug development .

Safety and Handling: Pyrimidine-4-carboxylic acid derivatives (e.g., CAS 31462-59-6) require standard precautions for eye/skin contact and inhalation, as noted in safety data sheets . Chlorine substituents may introduce additional toxicity risks, necessitating rigorous handling protocols.

Research Findings and Data

  • Crystallography : Pyrimidine derivatives (e.g., 5-bromo-2-chloropyrimidin-4-amine) form planar rings with hydrogen-bonded networks, suggesting that the target compound’s carboxylic acid group could stabilize crystal structures via N–H···O interactions .
  • Synthetic Utility : Compounds like 5-chloro-2-isopropylpyrimidine-4-carboxylic acid () are intermediates in synthesizing kinase inhibitors, highlighting the pharmacological relevance of the pyrimidine scaffold .
  • Similarity Analysis : 4-Chloro-2-phenylpyrimidine-5-carboxylic acid (CAS 343349-20-2) shares 90% structural similarity with the target compound, underscoring the impact of substituent positioning on molecular properties .

Preparation Methods

Halogenation and Functional Group Interconversion Approaches

A notable approach involves starting from pyrimidine derivatives with reactive sites that can be selectively halogenated or functionalized. For example, 5-halopyrimidine-4-carboxylic acid esters have been synthesized via halogenation of pyrimidine precursors followed by ester hydrolysis to yield the carboxylic acid.

  • A Minisci-type homolytic alkoxycarbonylation reaction was employed to synthesize 5-halopyrimidine-4-carboxylic acid esters, which can be subsequently converted to the free acid form by hydrolysis under alkaline conditions.
  • Attempts to prepare methyl 5-bromopyrimidine-4-carboxylate via regioselective magnesiation or lithiation of 5-bromopyrimidine followed by reaction with dimethyl carbonate or methyl chloroformate were unsuccessful, indicating challenges in direct functionalization routes.

Multi-step Synthesis via Pyrimidine Precursors

Another method involves multi-step synthesis starting from substituted pyrimidines or their esters:

  • Ethyl 2-N-(aryl substituted)-4-methyl-6-phenylpyrimidine-5-carboxylates were synthesized by reacting substituted anilines with pyrimidine precursors in acidic media, followed by ester hydrolysis to the corresponding carboxylic acids.
  • This method includes heating the reaction mixture at 100 °C for 12 hours in 1,4-dioxane with HCl, followed by workup and purification steps to isolate the desired acid with good yields (e.g., 82% yield for esters, followed by hydrolysis).

Selective Chlorination and Thiolation Processes

Patented processes describe selective chlorination and thiolation reactions on pyridine and pyrimidine derivatives to obtain chloro-substituted carboxylic acids:

  • A process involving the reaction of 3,5-dichloropicolinic acid derivatives with sodium ethanethiolate or ethanethiol in non-protic apolar solvents (dielectric constant <15) at temperatures between 20°C and 100°C results in selective formation of 5-chloro-substituted pyridine-2-carboxylate intermediates.
  • The reaction conditions are optimized to favor selective substitution at the 3-position while retaining the chloro substituent at the 5-position, which can then be transformed into the target carboxylic acid.
  • The product isolation involves heating the filtrate to 80 °C, adding water and acetonitrile, followed by dropwise addition of 1 N hydrochloric acid at 45 °C, leading to precipitation of the desired acid with yields around 58%.

Comparative Data Table of Preparation Methods

Method Type Starting Materials Key Reagents/Conditions Yield (%) Notes
Minisci Homolytic Alkoxycarbonylation Pyrimidine derivatives EtONa, EtOH, 50 °C; (COCl)2, CH2Cl2, DMF catalyst 3–8% (over 2 steps) Low overall yield; involves ester formation and hydrolysis; purification required
Multi-step Ester Hydrolysis Substituted anilines, pyrimidine esters 4.0 M HCl in 1,4-dioxane, 100 °C, 12 h; NaOH hydrolysis ~82% (ester), then acidification Efficient for aryl-substituted derivatives; scalable; good yields
Selective Thiolation & Chlorination 3,5-Dichloropicolinic acid derivatives Sodium ethanethiolate, apolar solvent, 60–100 °C; acid workup ~58% Selective substitution preserving 5-chloro; scalable; patented process

Research Findings and Analysis

  • The selective thiolation and chlorination method described in patent WO2021105399A1 provides a scalable and selective route to 5-chloro-substituted pyridine-2-carboxylic acids, which are structurally related to pyrimidine derivatives. The control of solvent dielectric constant and reaction temperature is critical for regioselectivity.
  • Multi-step synthesis involving ester intermediates followed by hydrolysis is a practical approach for synthesizing 2-phenyl-substituted pyrimidine-4-carboxylic acids, with the advantage of accommodating various aryl substitutions and providing moderate to high yields.
  • Attempts at direct regioselective lithiation or magnesiation for functionalization at the 4-position of halopyrimidines have been largely unsuccessful, indicating that indirect routes via ester intermediates or halogenated precursors are preferable.
  • The use of acidic conditions and prolonged heating facilitates nucleophilic aromatic substitution and cyclization steps necessary for constructing the pyrimidine core with desired substituents.

Q & A

Q. What strategies assess synergistic effects of this compound with existing antibiotics?

  • Methodological Answer :
  • Checkerboard Assays : Determine FIC (Fractional Inhibitory Concentration) indices against MRSA. Synergy (FIC ≤0.5) is common with β-lactams.
  • Biofilm Eradication : Use crystal violet staining to quantify biofilm disruption in combination with ciprofloxacin.
  • Resistance Reversal : Co-administer with efflux pump inhibitors (e.g., PAβN) to assess reduced MICs .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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5-Chloro-2-phenylpyrimidine-4-carboxylic acid
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5-Chloro-2-phenylpyrimidine-4-carboxylic acid

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